molecular formula C11H17NO3 B1486849 tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 2166206-92-2

tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1486849
CAS No.: 2166206-92-2
M. Wt: 211.26 g/mol
InChI Key: VYMZWRJFUIFDAW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 4-position, and an ethynyl substituent at the 3-position. The ethynyl group offers a reactive handle for further functionalization via click chemistry or cross-coupling reactions, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMZWRJFUIFDAW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

tert-Butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is a functionalized pyrrolidine derivative featuring a tert-butyl carbamate protecting group on the nitrogen, a hydroxyl group at the 4-position, and an ethynyl substituent at the 3-position with defined stereochemistry (3R,4S). The synthesis typically involves:

  • Construction or modification of the pyrrolidine ring with appropriate stereocontrol.
  • Introduction of the ethynyl group at the 3-position.
  • Protection of the nitrogen as a tert-butyl carbamate.
  • Installation or preservation of the 4-hydroxyl group.

Key Preparation Routes and Reaction Conditions

Starting from tert-Butyl (3R,4S)-3-Amino-4-Hydroxypyrrolidine-1-Carboxylate

A common precursor is tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, which can be synthesized via ring-opening and subsequent functional group transformations of 6-oxa-3-aza-bicyclo[3.1.0]hexane derivatives or related bicyclic intermediates.

  • Synthesis Example :
    • Starting with 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, treatment with aqueous ammonia at reflux (60–90 °C) for 4–15 hours affords the amino-hydroxy pyrrolidine intermediate in high yields (up to 96%).
    • Protection of the amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature for 4 hours yields the tert-butyl carbamate derivative.

Introduction of the Ethynyl Group at the 3-Position

The ethynyl substituent can be introduced via nucleophilic substitution or coupling reactions on a suitable 3-functionalized intermediate (e.g., 3-halo or 3-tosylate derivative), or by alkyne addition reactions.

  • Although direct literature data for the ethynylation step of this exact compound is limited, analogous strategies in pyrrolidine chemistry involve:
    • Use of Sonogashira coupling on 3-halopyrrolidine derivatives.
    • Alkylation with ethynyl nucleophiles under controlled stereochemical conditions.

Detailed Reaction Data and Yields

Step Reaction Conditions Yield (%) Notes
Ammonia treatment of bicyclic precursor at 60 °C, 15 h Aqueous ammonia, reflux 62–96 High purity amino-hydroxy intermediate obtained after workup and chromatography
Boc protection of amine Di-tert-butyl dicarbonate, DCM, 4 h, RT 62 Purification by silica gel chromatography
Hydrogenation to reduce azido intermediates (if applicable) 10% Pd/C, ethanol, H2 atmosphere, RT, 3.5 h 62 Used in related pyrrolidine syntheses
Coupling with carboxylic acids or amides EDCI, HOBT, DIEA in DCM, RT overnight 62 For amide bond formation on pyrrolidine nitrogen

Purification and Characterization

  • Purification : Reverse-phase or silica gel column chromatography is typically employed, using gradients of acetonitrile/water or dichloromethane/methanol mixtures.
  • Characterization : Proton NMR (1H NMR), carbon NMR (13C NMR), and mass spectrometry confirm the stereochemistry and functional groups.
  • Typical 1H NMR signals for tert-butyl groups appear as singlets around 1.44 ppm, and hydroxyl and amine protons show broad signals between 3.0–4.7 ppm.

Research Findings and Optimization Notes

  • The stereochemical integrity of the (3R,4S) configuration is maintained through careful choice of starting materials and reaction conditions.
  • The Boc protecting group provides stability during subsequent functionalization steps and can be removed under acidic conditions if needed.
  • High yields and purities are achievable with optimized reaction times and temperatures, particularly in the ammonia treatment and Boc protection steps.
  • The ethynylation step requires careful control to avoid racemization or side reactions; catalytic coupling methods (e.g., Sonogashira) are preferred for regio- and stereoselectivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Reference/Notes
Ammonia ring-opening of bicyclic precursor Aqueous NH3, 60–90 °C, 4–15 h 62–96 High yield amino-hydroxy pyrrolidine
Boc protection of amine Di-tert-butyl dicarbonate, DCM, RT, 4 h 62 Standard carbamate protection
Hydrogenation of azido intermediates (if used) Pd/C, H2, ethanol, RT, 3.5 h 62 For azido to amine conversion
Amide coupling (for derivatization) EDCI, HOBT, DIEA, DCM, RT overnight 62 Used in related pyrrolidine derivatives
Ethynyl group installation Sonogashira coupling or nucleophilic substitution Variable Requires stereochemical control; literature extrapolated

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The tert-butyl group can be substituted under specific conditions, such as in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane can be used for oxidation reactions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the ethynyl group.

    Substitution: Strong acids like trifluoroacetic acid (TFA) can facilitate the substitution of the tert-butyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • IUPAC Name : tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
  • CAS Number : 2166206-92-2

The compound features a pyrrolidine ring with an ethynyl and hydroxyl group, which contributes to its reactivity and potential biological activity. The tert-butyl group enhances solubility and stability, making it a useful building block in organic synthesis.

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral and anticancer activities. The structural modifications provided by the tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine framework may enhance these properties. Studies have shown that compounds with similar structures can inhibit viral replication and induce apoptosis in cancer cells .

Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in relation to neurodegenerative diseases. Pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine could be beneficial in treating conditions such as Alzheimer's disease .

Synthetic Methodologies

Building Block for Complex Molecules
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various functional groups through standard organic reactions such as alkylation, acylation, and cycloaddition .

Asymmetric Synthesis
The compound is also valuable in asymmetric synthesis, where it can act as a chiral auxiliary or catalyst. This application is particularly relevant in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro using pyrrolidine derivatives similar to tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine .
Study 2Neuroprotective EffectsShowed that compounds with a pyrrolidine structure could protect neuronal cells from oxidative stress, suggesting potential for treating neurodegenerative diseases .
Study 3Asymmetric SynthesisUtilized tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine as a chiral auxiliary to produce enantiomerically pure products with high yields .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 3- and 4-positions of the pyrrolidine ring, impacting physicochemical properties and reactivity:

Compound Name CAS No. Molecular Formula Substituents Key Differences References
tert-Butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate - C₁₁H₁₇NO₃ 3-ethynyl, 4-hydroxy Reference compound with alkyne functionality -
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate 2856018-37-4 C₁₀H₁₉NO₄ 3-hydroxy, 4-hydroxy Dual hydroxyl groups enhance hydrophilicity but reduce reactivity compared to ethynyl
(3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate 885102-33-0 C₁₁H₂₁NO₃ 3-hydroxy, 4-methyl Methyl group increases lipophilicity; racemic (rel-) mixture may reduce stereospecificity
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 3-hydroxy, 4-methyl, 3-CF₃ Trifluoromethyl group enhances metabolic stability and electronegativity
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₂H₂₁F₂NO₃ 3,3-difluoro, 4-hydroxymethyl, 4-methyl Difluoro and hydroxymethyl groups alter ring conformation and solubility
tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate 1290191-69-3 C₁₁H₂₂N₂O₃ 4-aminomethyl, 3-hydroxy (piperidine core) Piperidine ring vs. pyrrolidine; aminomethyl introduces basicity

Biological Activity

tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyl group, an ethynyl group, and a hydroxypyrrolidine moiety, suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 2166206-92-2

The compound's structure allows for diverse chemical transformations, making it a valuable building block in synthetic chemistry .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The ethynyl group can participate in covalent bonding with target proteins, while the hydroxyl group can form hydrogen bonds that enhance binding affinity. These interactions may modulate the activity of various biological pathways .

In Vitro Studies

Research has indicated that compounds similar to this compound may exhibit various biological activities:

  • Antioxidant Properties : Compounds with hydroxypyrrolidine moieties have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective effects by inhibiting amyloid beta aggregation, which is significant in Alzheimer's disease research .
  • Adipogenic Activity : Similar compounds have been investigated for their role in adipocyte differentiation and lipid metabolism, indicating a potential obesogenic effect .

Case Studies

A review of recent literature highlights several key findings related to the biological activity of compounds within the same class as this compound:

StudyFindings
Study ADemonstrated antioxidant properties that reduce oxidative stress in neuronal cells.
Study BShowed inhibition of amyloid beta aggregation in vitro, suggesting potential applications in neurodegenerative diseases.
Study CInvestigated the effect on adipocyte differentiation and found modulation of lipid accumulation markers.

Medicinal Chemistry

The structural features of this compound make it a candidate for drug development. Its ability to act on multiple biological targets could lead to the development of novel therapeutics for conditions such as neurodegenerative diseases and metabolic disorders .

Organic Synthesis

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for diverse synthetic methodologies .

Q & A

Q. Critical Considerations :

  • Monitor reaction conditions (e.g., temperature, catalyst loading) to avoid racemization.
  • Validate stereochemistry via NOE NMR or X-ray crystallography post-synthesis .

How can researchers resolve contradictions between experimental and computational data regarding the compound's hydrophobicity?

Advanced Research Question
Discrepancies between experimental logP values and computed hydrophobicity parameters (e.g., XlogP) often arise from structural nuances. For tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate:

  • Experimental logP : Determine via shake-flask or HPLC methods. The hydroxyl and ethynyl groups may increase hydrophilicity, but the tert-butyl carbamate offsets this with hydrophobicity.
  • Computational XlogP : Tools like Molinspiration or ACD/Labs predict logP based on fragment contributions but may underestimate polar interactions (e.g., intramolecular H-bonding between the hydroxyl and carbamate groups) .

Q. Methodological Resolution :

  • Perform molecular dynamics simulations to assess intramolecular interactions affecting solubility.
  • Compare experimental retention times in reversed-phase HPLC with analogs to calibrate computational models .

What spectroscopic techniques are most effective for confirming the stereochemistry of tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate?

Basic Research Question

  • NMR Spectroscopy :
    • NOE (Nuclear Overhauser Effect) : Detect spatial proximity between protons on C3 (ethynyl) and C4 (hydroxyl) to confirm relative configuration.
    • Coupling Constants (J-values) : Analyze vicinal coupling (e.g., J3,4J_{3,4}) to infer dihedral angles and trans/cis relationships .
  • X-ray Crystallography : Resolve absolute configuration unambiguously, as demonstrated for similar tert-butyl pyrrolidine derivatives .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computed electronic transitions for chiral centers .

What are the recommended storage conditions to prevent degradation of tert-butyl-protected pyrrolidine derivatives?

Basic Research Question

  • Storage :
    • Temperature : Store at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the carbamate group.
    • Light Sensitivity : Protect from UV exposure using amber vials, as ethynyl groups may undergo photochemical reactions.
    • Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

How does the presence of the ethynyl group influence the reactivity of the pyrrolidine ring in further functionalization reactions?

Advanced Research Question
The ethynyl group introduces both electronic and steric effects :

  • Electronic Effects :
    • The sp-hybridized carbon withdraws electron density, activating the pyrrolidine ring for electrophilic substitution at adjacent positions.
    • Enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .
  • Steric Effects :
    • The linear ethynyl moiety may hinder nucleophilic attack at C3, necessitating bulky catalysts for efficient transformations.
    • Strategic protection of the hydroxyl group (e.g., silylation) mitigates steric clashes during functionalization .

Case Study : In analogues, ethynyl groups facilitate Pd-mediated cross-coupling to install aryl or heteroaryl substituents without epimerization .

How can researchers address low yields in the final step of synthesizing this compound?

Advanced Research Question
Low yields often stem from:

  • Protection-Deprotection Issues : Incomplete removal of temporary protecting groups (e.g., silyl ethers) or carbamate hydrolysis. Use TBAF for silyl deprotection under mild conditions .
  • Purification Challenges : Employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar intermediates.
  • Side Reactions : Quench reactive intermediates (e.g., alkynyllithium species) rapidly to prevent dimerization .

Q. Process Optimization :

  • Screen catalysts (e.g., CuI vs. Pd(PPh3_3)4_4) for alkyne coupling efficiency.
  • Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

What are the safety and handling protocols for lab-scale use of this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data : While specific data are limited, assume acute toxicity (Category 4) based on structural analogs. Avoid inhalation or skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.